N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound with a complex molecular structure. It is classified as a benzamide derivative, which is characterized by the presence of a benzene ring attached to an amide functional group. This compound has garnered attention in pharmaceutical research due to its potential biological activities.
The compound is classified under the category of amides, specifically benzamides. Its chemical structure includes a chlorophenyl group, a dimethylamino group, and a trifluoromethyl group, which may contribute to its unique properties and biological activities. The compound's CAS number is 1795442-39-5, indicating its registration in chemical databases for regulatory purposes .
The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide typically involves several steps, including:
The molecular formula of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide is , with a molecular weight of 385.8 g/mol. The structure comprises:
The compound's structural representation can be expressed using SMILES notation: COC(CNC(=O)CCc1ccc(C(F)(F)F)cc1)c1ccccc1Cl
.
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions typical for amides, including:
These reactions are essential for modifying the compound to enhance its biological activity or tailor it for specific applications.
The mechanism of action for N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide is not fully elucidated but may involve:
Experimental studies using techniques such as molecular docking or in vitro assays could provide insights into its precise mechanism of action.
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide exhibits several notable physical and chemical properties:
These properties are important for determining the compound's behavior in various environments, including biological systems.
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide has potential applications in various scientific fields:
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1